![molecular formula C16H17NO3 B13953710 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one CAS No. 1207603-49-3](/img/structure/B13953710.png)
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound that features an indole moiety fused with a spirocyclic dioxaspirodecane structure. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
1207603-49-3 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C16H17NO3/c18-15-5-6-16(19-7-8-20-16)9-12(15)13-10-17-14-4-2-1-3-11(13)14/h1-4,10,12,17H,5-9H2 |
InChI 键 |
NDOFCOKWBCAOCU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC(C1=O)C3=CNC4=CC=CC=C43)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


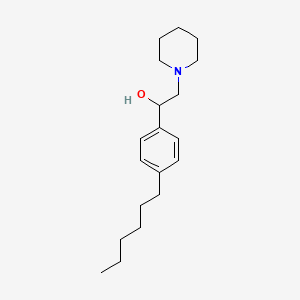
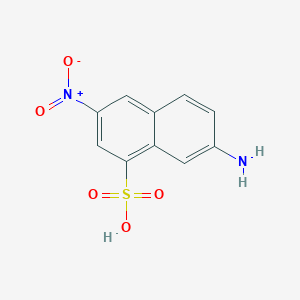


![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)

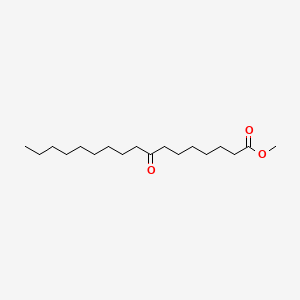


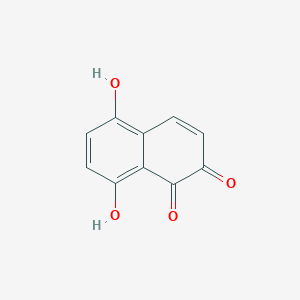
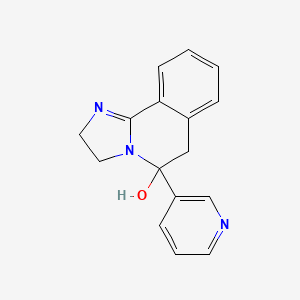

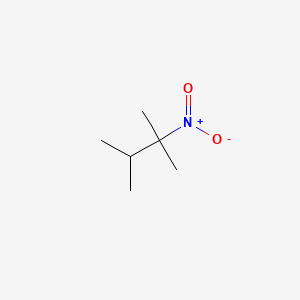
![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
